[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
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Overview
Description
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate is a useful research compound. Its molecular formula is C47H64N4O12 and its molecular weight is 877.045. The purity is usually 95%.
BenchChem offers high-quality [(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitory Effects and Pharmacokinetics
A study by Minematsu et al. (2010) investigated the inhibitory effects of a complex compound on CYP3A4/5 in vitro and in vivo. This research is crucial for understanding drug-drug interactions and designing dose regimens to avoid these interactions (Minematsu et al., 2010).
Synthesis and Cyclization Processes
Holl et al. (2008) focused on the synthesis of diazabicyclooctanes, exploring the challenges in achieving high yields due to structural constraints (Holl et al., 2008). Similarly, research by Guan et al. (2000) on the synthesis of spirocyclic nucleoside analogues sheds light on the complexity of synthesizing such compounds and their potential biological activities (Guan et al., 2000).
Novel Synthesis Techniques
The work of Mosimann and Vogel (2000) presents novel synthesis techniques for complex cyclic compounds, demonstrating the intricate processes involved in creating such molecules (Mosimann & Vogel, 2000).
Alkaloid Synthesis and Biological Activity
Magnus et al. (2002) explored the synthesis of Kopsia alkaloids, highlighting the intricacies of creating complex natural products and their potential biological implications (Magnus et al., 2002).
Antiproliferative Activities
Research by Kiss et al. (2019) on the synthesis of estrogen derivatives and their antiproliferative activities provides insight into the potential therapeutic applications of such compounds in cancer treatment (Kiss et al., 2019).
Mechanism of Action
Target of Action
The primary target of [(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate is the bacterial DNA-dependent RNA polymerase . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .
Mode of Action
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate inhibits the bacterial DNA-dependent RNA polymerase, thereby preventing the formation of the initiation complex in transcription and suppressing RNA synthesis . This interaction disrupts the bacterial transcription process, leading to the inhibition of bacterial growth .
Biochemical Pathways
The action of [(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate affects the transcription pathway in bacteria. By inhibiting the DNA-dependent RNA polymerase, it prevents the synthesis of RNA, which is a critical step in protein synthesis . This disruption in protein synthesis affects various downstream processes, leading to the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of [(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate’s action result in the inhibition of bacterial growth. By suppressing RNA synthesis, it disrupts protein synthesis, which is essential for bacterial growth and survival .
properties
IUPAC Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12?,22-17?,25-14-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZCUPBHRAEYDL-SYVYRUJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N4O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135812979 |
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